(1-Phenyl-1,3-benzodiazol-5-yl)boronic acid
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Overview
Description
(1-Phenyl-1,3-benzodiazol-5-yl)boronic acid is an organoboron compound with the molecular formula C13H11BN2O2. This compound is characterized by the presence of a boronic acid group attached to a phenyl-substituted benzodiazole ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-1,3-benzodiazol-5-yl)boronic acid typically involves the reaction of 1-phenyl-1,3-benzodiazole with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-Phenyl-1,3-benzodiazol-5-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. It can also participate in other types of reactions such as oxidation and substitution.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Substitution: Undergoes electrophilic substitution reactions with reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions include various substituted benzodiazoles and biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
(1-Phenyl-1,3-benzodiazol-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (1-Phenyl-1,3-benzodiazol-5-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid group, which facilitate the transfer of the aryl group to the halide.
Comparison with Similar Compounds
Similar Compounds
- (1-Phenyl-1,3-benzodiazol-5-yl)boronic acid pinacol ester
- This compound neopentyl glycol ester
- This compound MIDA ester
Uniqueness
This compound is unique due to its high reactivity in Suzuki-Miyaura coupling reactions and its ability to form stable complexes with palladium catalysts. This makes it a valuable reagent in organic synthesis, particularly for the construction of biaryl compounds.
Properties
IUPAC Name |
(1-phenylbenzimidazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BN2O2/c17-14(18)10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9,17-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTPKDXAJMSHAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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